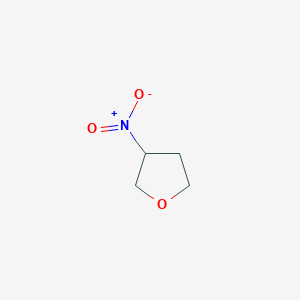
3-Nitrooxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitrooxolane: is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitro groupThe compound’s molecular formula is C4H7NO3 , and it has a molecular weight of 117.1 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrooxolane typically involves the nitration of oxolane derivatives. One common method is the nitration of oxolane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the oxolane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to achieve higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions: 3-Nitrooxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxolane derivatives.
科学研究应用
Chemistry: 3-Nitrooxolane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These derivatives are tested for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as enzyme inhibitors, which can be useful in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and coatings .
作用机制
The mechanism of action of 3-Nitrooxolane involves its interaction with specific molecular targets and pathways. The nitro group in this compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which can be exploited for therapeutic purposes .
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes by binding to their active sites.
Oxidative Stress: The generation of ROS can induce oxidative stress, leading to cell death in pathogenic microorganisms or cancer cells.
相似化合物的比较
Nitroxoline: A nitro derivative of 8-Hydroxyquinoline, known for its antimicrobial and anticancer properties.
Nitrofurantoin: An antibiotic used to treat urinary tract infections, with a similar nitro group that contributes to its antimicrobial activity.
Uniqueness of 3-Nitrooxolane: this compound is unique due to its five-membered oxolane ring structure, which distinguishes it from other nitro compounds. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
3-nitrooxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFMRQLZRAMTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506527-16-7 |
Source


|
| Record name | 3-nitrooxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
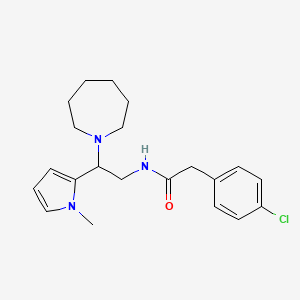
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2484999.png)
![4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2485002.png)
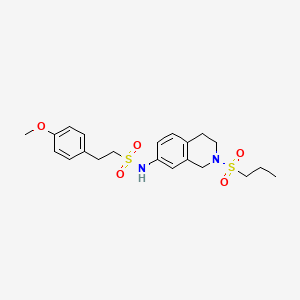


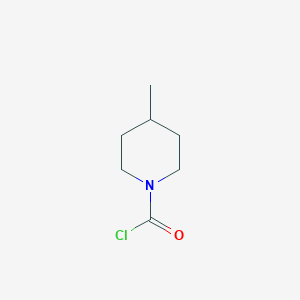
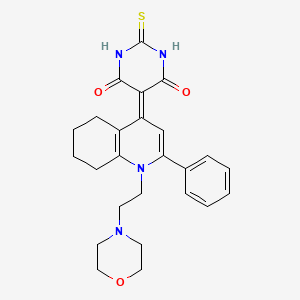
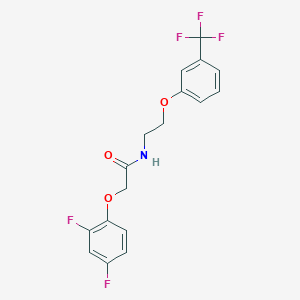
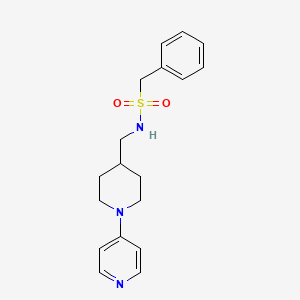
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)
![2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2485018.png)
![N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2485019.png)
